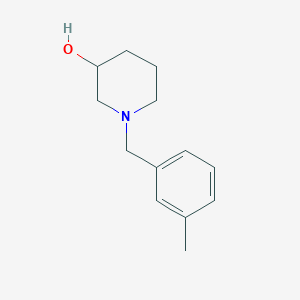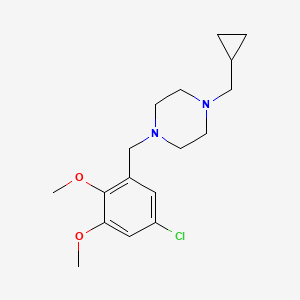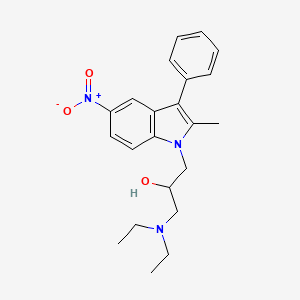![molecular formula C11H15N3O2 B5179318 N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide, also known as IPA-NO, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular disease, this compound has been studied for its vasodilatory effects and potential use in treating hypertension. In neurological disorders, this compound has been shown to have neuroprotective effects and potential use in treating neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-[3-(isopropylamino)-2-nitrosophenyl]acetamide involves the release of nitric oxide (NO) in the body. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound releases NO through a process called nitrosation, where the nitroso group (-NO) is transferred to a thiol group (-SH) in proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. Vasodilation occurs through the release of NO, which relaxes the smooth muscle cells in blood vessels, leading to increased blood flow. Anti-inflammatory effects occur through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Neuroprotective effects occur through the inhibition of oxidative stress and the activation of neuroprotective pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(isopropylamino)-2-nitrosophenyl]acetamide in lab experiments is its ability to release NO in a controlled manner, allowing for precise dosing and targeting of specific tissues. However, one limitation is its instability, as it can decompose rapidly in the presence of light and air.
Direcciones Futuras
There are several future directions for N-[3-(isopropylamino)-2-nitrosophenyl]acetamide research, including its potential use in drug delivery systems, its role in regulating immune responses, and its use in combination therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the long-term effects and safety of this compound in humans.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various fields. Its mechanism of action involves the release of NO, leading to various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, further research is needed to fully understand its potential in clinical settings.
Métodos De Síntesis
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide can be synthesized through the reaction between 3-nitrosophenol and isopropylamine in the presence of acetic anhydride. The resulting product is a yellow crystalline solid that is soluble in water and ethanol.
Propiedades
IUPAC Name |
N-[2-nitroso-3-(propan-2-ylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)12-9-5-4-6-10(11(9)14-16)13-8(3)15/h4-7,12H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHAOEUCANVHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)NC(=O)C)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide](/img/structure/B5179237.png)

![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179265.png)
![3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5179277.png)
![N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5179284.png)
![3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5179291.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B5179297.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5179333.png)
